3-Trifluoromethylthioanisole

Description

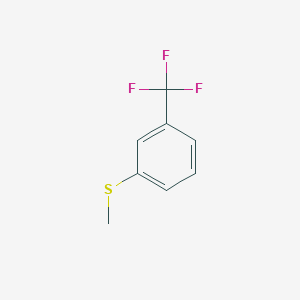

3-Trifluoromethylthioanisole is an organic compound with the molecular formula C8H7F3S. It is characterized by the presence of a trifluoromethyl group attached to a thioanisole structure. This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities.

Properties

IUPAC Name |

1-methylsulfanyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFFWLOMDITUHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethylthioanisole typically involves the introduction of a trifluoromethyl group into a thioanisole structure. One common method is the reaction of thioanisole with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethylthioanisole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Methylthioanisole

Substitution: Various substituted thioanisoles

Scientific Research Applications

3-Trifluoromethylthioanisole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

Industry: The compound is used in the development of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-Trifluoromethylthioanisole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

- 3-Bromo-5-trifluoromethylthioanisole

- 3-(Trifluoromethyl)thioanisole

Comparison: 3-Trifluoromethylthioanisole is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, lipophilicity, and reactivity. These characteristics make it a valuable compound in various research and industrial applications .

Biological Activity

3-Trifluoromethylthioanisole (TFMA) is an organic compound characterized by its trifluoromethyl and thioether functional groups, which significantly influence its biological activity. This article explores the compound's mechanisms, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₆F₃S

- Molecular Weight : 210.2 g/mol

- Structural Characteristics : The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration through biological membranes and interaction with various cellular targets.

The mechanism of action of TFMA involves several key pathways:

- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating its entry into cells.

- Enzyme Interaction : Once inside the cell, TFMA can modulate the activity of specific enzymes and receptors. Preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.

- Binding Affinity : TFMA exhibits a strong binding affinity for membrane proteins, which is critical for its therapeutic potential.

Antimicrobial Properties

Research indicates that TFMA possesses notable antimicrobial activity:

- Efficacy Against Drug-Resistant Bacteria : Studies have shown that TFMA can inhibit the growth of various drug-resistant bacterial strains, making it a candidate for developing new antimicrobial agents.

- Minimum Inhibitory Concentration (MIC) : In tests against Mycobacterium tuberculosis, TFMA demonstrated MIC values comparable to established antibiotics, indicating its potential as an effective treatment option .

Cytotoxicity Studies

While exploring TFMA's therapeutic potential, cytotoxicity studies are crucial:

- Cell Viability Assays : Various assays have been conducted to assess the cytotoxic effects of TFMA on human cell lines. Results indicate that while some concentrations exhibit cytotoxic effects, others remain within safe limits for therapeutic use.

Case Studies

Several case studies highlight the effectiveness and safety profile of TFMA in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated TFMA's effectiveness against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations, suggesting its utility in treating infections caused by resistant strains.

- Clinical Trials :

Research Findings Summary

The following table summarizes key research findings related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.